N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide
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Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide is a synthetic organic compound characterized by the presence of fluorophenyl, methoxyphenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative in the presence of a base to form the desired glycinamide compound.
Introduction of the methoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl and fluorophenyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide is unique due to the presence of the 2-methylpropyl group, which may confer distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H23FN2O4S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C19H23FN2O4S/c1-14(2)12-21-19(23)13-22(16-6-8-17(26-3)9-7-16)27(24,25)18-10-4-15(20)5-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
InChI Key |
MOIUTMZVSIIYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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